molecular formula C7H5BrN2 B1302539 3-Bromopyrazolo[1,5-a]pyridine CAS No. 5910-12-3

3-Bromopyrazolo[1,5-a]pyridine

Cat. No. B1302539
M. Wt: 197.03 g/mol
InChI Key: NMPZEHJXHWTZNI-UHFFFAOYSA-N
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Patent
US09206183B2

Procedure details

N-Bromosuccinimide (3.06 g, 17.22 mmol) and sodium hydrogen carbonate (4.34 g, 51.66 mmol) were added to a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (Preparation 22b, 2.81 g, 17.22 mmol) in NN-dimethylformamide (40 mL) and the resulting mixture was stirred at room temperature for 4 h before being poured over 100 mL of water. The resulting suspension was extracted twice with ethyl acetate and the combined organic layers were dried over magnesium sulphate, filtered and the solvent was evaporated. The crude product was purified by flash chromatography (8:2 hexane/ethyl acetate) to yield the title compound (2.58 g, 76%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
[Compound]
Name
NN-dimethylformamide
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+].[N:14]1[N:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]2=[C:16](C(O)=O)[CH:15]=1>O>[Br:1][C:16]1[CH:15]=[N:14][N:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=12 |f:1.2|

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4.34 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
2.81 g
Type
reactant
Smiles
N1=CC(=C2N1C=CC=C2)C(=O)O
Name
NN-dimethylformamide
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (8:2 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NN2C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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